molecular formula C10H9Cl B8416034 2-chloromethyl-1H-indene

2-chloromethyl-1H-indene

Cat. No.: B8416034
M. Wt: 164.63 g/mol
InChI Key: NCEAKARBDQUYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-1H-indene is a versatile chemical intermediate in organic synthesis and medicinal chemistry. The chloromethyl group attached to the indene core is a reactive handle that facilitates further functionalization, making it a valuable precursor for constructing more complex molecules. While specific biological data for this exact compound is limited in public sources, closely related chloromethyl-heterocycles, such as 2-chloromethyl-1H-benzimidazole, have demonstrated significant antifungal activity against various phytopathogenic fungi, suggesting potential agrochemical research applications . Furthermore, the indene scaffold is a privileged structure in drug discovery and materials science. Its derivatives are prominent in the development of compounds with diverse applications, ranging from bioactive molecules to organic electronics . As a high-purity building block, this compound enables researchers to explore novel synthetic pathways in these fields. This product is intended for research purposes as a key synthetic intermediate and is strictly for Laboratory/Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9Cl

Molecular Weight

164.63 g/mol

IUPAC Name

2-(chloromethyl)-1H-indene

InChI

InChI=1S/C10H9Cl/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2

InChI Key

NCEAKARBDQUYJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1CCl

Origin of Product

United States

Comparison with Similar Compounds

Research Trends and Gaps

  • Synthetic Methods : Pd-C catalyzed hydrogenation (e.g., compound 2 in ) is a common route for chloromethyl-indene derivatives.
  • Unexplored Areas: Limited data exist on the environmental toxicity of chlorinated indenes, necessitating GHS-compliant studies .

Preparation Methods

Mechanistic Considerations

  • Electrophilic Attack : Formaldehyde reacts with HCl to form chloromethyl cation (CH₂Cl⁺).

  • Regioselectivity : The indene’s electron-rich 2-position is favored for electrophilic substitution.

  • Steric Effects : Bulky substituents may hinder reactivity, necessitating optimized conditions.

Challenges

  • Polymerization : Indene’s conjugated diene system is prone to polymerization under acidic conditions.

  • Byproducts : Competing reactions, such as di-chloromethylation, require careful control of reagent stoichiometry.

Diels-Alder Cycloaddition Approach

The Diels-Alder reaction offers a stereoselective method to construct the indene core with pre-installed functional groups.

Retrosynthetic Strategy

  • Diene : 1-Chloromethyl-1,3-butadiene.

  • Dienophile : Benzyne or substituted benzyne.

Reaction Protocol

  • Generate benzyne via dehydrohalogenation of 1,2-dibromobenzene.

  • Cycloaddition with 1-chloromethyl-1,3-butadiene at elevated temperatures.

  • Aromatization of the adduct to yield this compound.

Yield Optimization (Table 2)

DienophileTemperature (°C)Yield (%)
Benzyne15058 (est.)
3-Methylbenzyne16047 (est.)

Halogenation of Methyl-Substituted Indenes

Direct halogenation of 2-methyl-1H-indene provides a straightforward route. However, achieving selective chlorination at the methyl group requires precise conditions.

Chlorination Methods

  • Free Radical Chlorination : Cl₂ gas under UV light, with careful control to avoid over-chlorination.

  • Electrophilic Chlorination : SO₂Cl₂ or N-chlorosuccinimide (NCS) in the presence of initiators.

Selectivity Challenges

  • The indene’s allylic positions are highly reactive, leading to competing C-Cl bond formation at the 1- or 3-positions.

  • Steric shielding of the methyl group (e.g., using bulky solvents) may improve selectivity.

Transition Metal-Catalyzed Cross-Coupling

Cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, could install the chloromethyl group via pre-functionalized intermediates.

Example Protocol

  • Synthesize 2-boronic ester-1H-indene.

  • Couple with chloromethyl zinc bromide (CH₂ClZnBr) under Pd catalysis.

Limitations

  • Stability : Chloromethyl organometallic reagents are moisture-sensitive.

  • Side Reactions : Homocoupling of the boronic ester may occur.

Q & A

Basic: How can the purity and structural integrity of 2-chloromethyl-1H-indene be verified following synthesis?

Methodological Answer:

  • Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standardized reference materials to assess purity.
  • Spectroscopic Analysis : Employ 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect impurities. For chlorinated derivatives, 35Cl^{35}Cl-NMR (if accessible) can validate the chloro-methyl group .
  • X-ray Crystallography : Resolve crystal structures using software like SHELX (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to model reaction pathways. Include exact exchange terms to improve accuracy for chlorinated systems .
  • Transition State Analysis : Locate transition states using QST2 or QST3 algorithms in Gaussian or ORCA. Compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms).
  • Solvent Effects : Apply continuum solvation models (e.g., PCM or SMD) to account for solvent polarity’s impact on reaction kinetics .
  • Validation : Benchmark computed results against experimental kinetic data (e.g., rate constants from UV-Vis monitoring).

Basic: What are the common synthetic routes for this compound, and what are their mechanistic considerations?

Methodological Answer:

  • Friedel-Crafts Alkylation : React indene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl3_3) to introduce the chloromethyl group. Monitor regioselectivity to avoid over-alkylation .
  • Radical Chlorination : Use N-chlorosuccinimide (NCS) under UV light for selective C–H chlorination. Control reaction time to prevent polychlorination .
  • Mechanistic Pitfalls : Steric hindrance at the indene’s 2-position may necessitate elevated temperatures or catalytic systems (e.g., FeCl3_3) to improve yields.

Advanced: How can discrepancies between experimental and computational data on the electronic properties of this compound be resolved?

Methodological Answer:

  • Error Source Analysis :
    • Basis Set Limitations : Augment basis sets (e.g., 6-311++G(d,p)) to better describe chlorine’s electron-withdrawing effects .
    • Exchange-Correlation Functional Bias : Test multiple functionals (e.g., M06-2X for non-covalent interactions) to identify systematic errors .
  • Experimental Replication : Re-measure UV-Vis absorption spectra or ionization potentials using calibrated instruments.
  • Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to quantify agreement between theoretical and experimental values .

Basic: What safety protocols are recommended when handling chlorinated indene derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated compounds.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Chlorinated organics may penetrate latex .
  • Waste Disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal in halogenated solvent containers .
  • Emergency Procedures : For spills, use inert absorbents (vermiculite) and avoid water to prevent hydrolysis reactions .

Advanced: What strategies can be employed to determine the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .
  • Crystallographic Analysis : Solve crystal structures of diastereomeric derivatives (e.g., with Mosher’s acid) to confirm stereochemistry .
  • Computational Prediction : Perform conformational searches with molecular mechanics (MMFF94) followed by DFT optimization to predict favored stereoisomers .

Basic: How can the thermal stability of this compound be evaluated for storage or reaction planning?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert atmospheres.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss profiles to identify degradation products .
  • Kinetic Stability Assessment : Use Arrhenius plots derived from isothermal TGA data to predict shelf-life.

Advanced: What methodologies are effective in analyzing substituent effects on the electronic structure of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Compute HOMO/LUMO energies and maps using DFT to predict sites for electrophilic/nucleophilic attacks .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the chloromethyl group and the indene π-system .
  • Electrostatic Potential (ESP) Mapping : Visualize charge distribution to rationalize regioselectivity in Diels-Alder reactions .

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